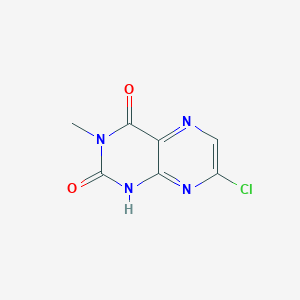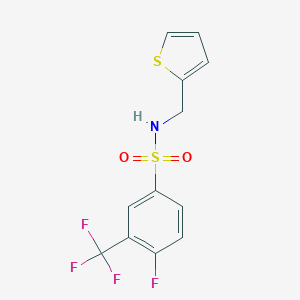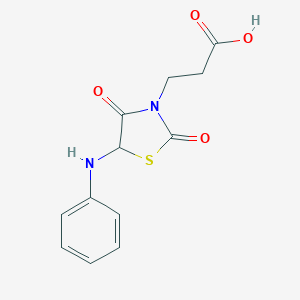
7-chloro-3-methyl-2,4(1H,3H)-pteridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-methyl-2,4(1H,3H)-pteridinedione, also known as 7-chloro-3-methyl-1,2,4-triazolo[4,3-a]pteridine-2,4-dione or simply as Methylchloroisothiazolinone, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione involves its ability to disrupt the cell membrane of microorganisms, leading to their death. This is achieved through the inhibition of certain enzymes and metabolic pathways that are essential for the survival of these microorganisms. The compound also has the ability to penetrate the cell walls of microorganisms, which enhances its antimicrobial properties.
Biochemical and Physiological Effects:
7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been shown to have a wide range of biochemical and physiological effects. It has been found to be toxic to various microorganisms, including bacteria, fungi, and algae. It has also been shown to have cytotoxic effects on certain human cell lines, such as HeLa cells. In addition, the compound has been found to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful in a wide range of applications, including the preservation of biological samples and the sterilization of laboratory equipment. However, the compound also has certain limitations, such as its potential toxicity to humans and animals, as well as its potential to cause environmental damage if not handled properly.
Direcciones Futuras
There are several future directions for research on 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as a therapeutic agent, particularly in the treatment of inflammatory conditions and certain types of cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential impact on human health and the environment.
Métodos De Síntesis
The synthesis of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chloro-5-methyl-1,2-phenylenediamine with chloroacetic acid in the presence of sodium hydroxide. This reaction leads to the formation of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-1,2,4-triazolo[4,3-a]pteridine-2,4-dione as the final product. Other methods involve the use of different starting materials and reagents, such as 4-chloro-5-methyl-1,2-diaminobenzene, acetic anhydride, and sodium azide.
Aplicaciones Científicas De Investigación
7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been widely used in scientific research for various purposes. One of its main applications is in the field of microbiology, where it is used as a preservative in many products, such as cosmetics, personal care products, and household cleaning products. It has also been used as a biocide in industrial water treatment systems, as well as in the preservation of food and beverages.
Propiedades
Fórmula molecular |
C7H5ClN4O2 |
|---|---|
Peso molecular |
212.59 g/mol |
Nombre IUPAC |
7-chloro-3-methyl-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C7H5ClN4O2/c1-12-6(13)4-5(11-7(12)14)10-3(8)2-9-4/h2H,1H3,(H,10,11,14) |
Clave InChI |
FJRVLUNSKIZIED-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=NC=C(N=C2NC1=O)Cl |
SMILES canónico |
CN1C(=O)C2=NC=C(N=C2NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)

